molecular formula C22H14O4 B14714018 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl- CAS No. 22693-07-8

[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-

Cat. No.: B14714018
CAS No.: 22693-07-8
M. Wt: 342.3 g/mol
InChI Key: RFRKMASEXOLDTH-UHFFFAOYSA-N
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Description

[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- is a complex organic compound with a molecular formula of C22H18O4 It is a derivative of binaphthalene, characterized by the presence of four ketone groups and two methyl groups attached to the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 3,3’-dimethyl-1,1’-binaphthyl using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tetrone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in redox reactions, interact with enzymes, and modulate biological pathways. For instance, its potential anticancer activity may be attributed to its ability to induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Binaphthalene, 3,3’-dimethyl-: A closely related compound with similar structural features but lacking the tetrone groups.

    2,2’-Binaphthalene: Another related compound with a different substitution pattern on the naphthalene rings.

Uniqueness

The presence of four ketone groups and two methyl groups in [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- distinguishes it from other binaphthalene derivatives

Properties

CAS No.

22693-07-8

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

2-methyl-3-(3-methyl-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C22H14O4/c1-11-17(21(25)15-9-5-3-7-13(15)19(11)23)18-12(2)20(24)14-8-4-6-10-16(14)22(18)26/h3-10H,1-2H3

InChI Key

RFRKMASEXOLDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=C(C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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